molecular formula C8H7BrClFO B3059110 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene CAS No. 943830-16-8

1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene

Cat. No.: B3059110
CAS No.: 943830-16-8
M. Wt: 253.49
InChI Key: VFTYBZGFFKKWHC-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on the benzene ring

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound can undergo several types of reactions at the benzylic position. These include free radical bromination, nucleophilic substitution, and oxidation . The type of reaction depends on the nature of the benzylic halide. For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds . In this reaction, this compound can couple with 2-cyanoarylboronic esters to form corresponding biphenyls . These biphenyls are precursors for synthesizing 6-substituted phenanthridines .

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density can influence its pharmacokinetic behavior .

Result of Action

The result of the compound’s action is the formation of biphenyls via the Suzuki-Miyaura coupling reaction . These biphenyls can then be used to synthesize 6-substituted phenanthridines , which are important structures in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a suitable benzene derivative. For instance, starting with 1-bromo-4-chloro-2-fluorobenzene, an ethoxy group can be introduced via a nucleophilic substitution reaction using sodium ethoxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes typically include halogenation, ethoxylation, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the halogen substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide, potassium tert-butoxide.

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution Products: Compounds with different nucleophiles replacing the halogen atoms.

    Coupling Products: Biphenyl derivatives.

    Oxidation Products: Aldehydes and acids.

    Reduction Products: Dehalogenated compounds.

Scientific Research Applications

1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-bromo-4-chloro-3-ethoxy-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTYBZGFFKKWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269508
Record name 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-16-8
Record name 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943830-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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